

A Comparative Guide to the Accuracy and Precision of N-Nitrosamine Quantification Methods

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Compound of Interest		
Compound Name:	N-methyl-N-nitroso-2-	
	propanamine	
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The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory bodies globally have established stringent limits for these impurities, necessitating highly accurate and precise analytical methods for their quantification. This guide provides a comparative overview of common analytical techniques for the determination of N-nitrosamines, with a focus on N-methyl-N-nitroso-2-propanamine and other structurally related nitrosamines. The data presented is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical methodologies.

Comparison of Analytical Methods

The most prevalent and reliable methods for the quantification of N-nitrosamines at trace levels are hyphenated chromatographic and mass spectrometric techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2][3] These methods offer the required sensitivity and selectivity to meet the low acceptable intake limits set by regulatory agencies.[2]

Below is a summary of performance data from various validated methods for the quantification of several N-nitrosamines. While specific data for **N-methyl-N-nitroso-2-propanamine** is limited in publicly available validated methods, data for structurally similar and commonly



monitored nitrosamines such as N-nitroso-diisopropylamine (NDIPA) and N-nitrosoethylisopropylamine (NEIPA) are presented as a reference.

Table 1: Performance Data for LC-MS/MS Quantification of N-Nitrosamines

Analyte	Method	LOQ (ng/mL)	Linearity (ng/mL)	Accuracy (Recover y %)	Precision (%RSD)	Referenc e
NDIPA	LC-MS/MS	0.1	0.1 - 10	90 - 110	< 10	[4]
NEIPA	LC-MS/MS	0.5	0.5 - 100	95 - 105	< 5	[5]
NDMA	LC-MS/MS	1	1 - 100	98 - 102	< 5	[5]
NDEA	LC-MS/MS	1	1 - 100	97 - 103	< 5	[5]
NMBA	LC-MS/MS	1	1 - 100	96 - 104	< 5	[5]
NDBA	LC-MS/MS	1	1 - 100	95 - 105	< 5	[5]
NMPA*	LC-MS/MS	1	1 - 100	97 - 103	< 5	[5]

^{*}N-nitroso-methylphenylamine

Table 2: Performance Data for GC-MS/MS Quantification of N-Nitrosamines

Analyte	Method	LOQ (ng/mL)	Linearity (ng/mL)	Accuracy (Recover y %)	Precision (%RSD)	Referenc e
NDIPA	GC-MS/MS	0.05	0.05 - 100	85 - 115	< 10	
NEIPA	GC-MS/MS	0.05	0.05 - 100	85 - 115	< 10	
NDMA	GC-MS/MS	0.25	0.25 - 100	90 - 110	< 15	[6]
NDEA	GC-MS/MS	0.25	0.25 - 100	90 - 110	< 15	[6]
NDBA	GC-MS/MS	0.01 - 6.0	0.01 - 6.0	70 - 130	< 20	[7]
NMPA*	GC-MS/MS	0.01 - 6.0	0.01 - 6.0	70 - 130	< 20	[7]



*N-nitrosomethylphenylamine

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for the analysis of N-nitrosamines by LC-MS/MS and GC-MS/MS.

LC-MS/MS Method for N-Nitrosamines in Metformin Drug Product[5]

- 1. Sample Preparation:
- Crush a sufficient number of tablets to achieve a target concentration of 100 mg/mL of the active pharmaceutical ingredient (API).
- Dissolve the powdered sample in 2.0 mL of a diluent solution (e.g., 80:20 methanol:water) in a microcentrifuge tube.
- Vortex the solution for approximately 5 minutes, followed by sonication for 10 minutes to ensure complete dissolution.
- Centrifuge the sample to separate any insoluble excipients.
- Filter the supernatant through a 0.2 μm filter before injection into the LC-MS/MS system.
- 2. Liquid Chromatography Conditions:
- LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase column, such as a Thermo Scientific[™] Acclaim[™] 120 C18 (4.6 × 150 mm, 3 µm).
- Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol with 0.1% formic acid).
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.



- Injection Volume: 5-20 μL.
- 3. Mass Spectrometry Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the specific nitrosamine.
- Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target nitrosamine.

GC-MS/MS Method for N-Nitrosamines in Pharmaceutical Products[7]

- 1. Sample Preparation:
- For samples soluble in organic solvents: Disperse 500 to 1,000 mg of the sample (drug substance or drug product) directly into 5.0 mL of methylene chloride (MeCl2). Filter the solution through a 0.2 µm PTFE syringe filter.
- For samples soluble in water: Disperse 200 to 1,000 mg of the sample in 8.0 mL of an extraction mixture (e.g., 1 M NaOH solution in water). Perform a liquid-liquid extraction with 2.0 mL of MeCl2. The organic layer is then filtered through a 0.2 μm PTFE syringe filter for analysis.
- Internal standards (e.g., NDMA-d6, NDEA-d10) are added to the sample preparations for quantification.
- 2. Gas Chromatography Conditions:
- GC System: A gas chromatograph coupled to a tandem mass spectrometer.
- Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column.
- Injector: Splitless injection is commonly used for trace analysis.

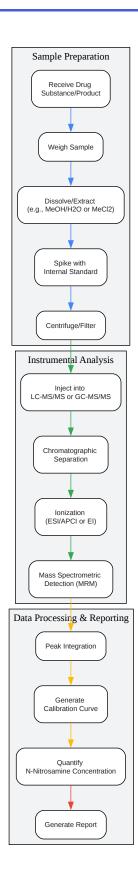


- Oven Temperature Program: A temperature gradient is employed to separate the nitrosamines, for example, starting at 70°C and ramping to 240°C.[6]
- 3. Mass Spectrometry Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electron Ionization (EI).
- Detection Mode: Multiple Reaction Monitoring (MRM) to ensure specificity and achieve low detection limits.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the quantification of N-nitrosamines in pharmaceutical products, from sample reception to final data analysis.





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Caption: General workflow for N-nitrosamine quantification.



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